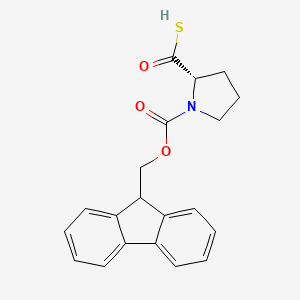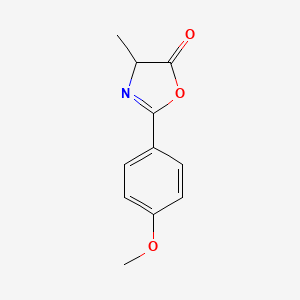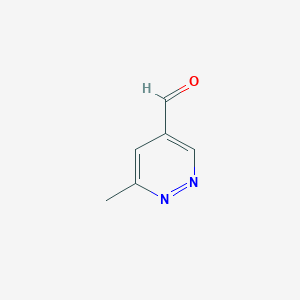
1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride is a chemical compound with the molecular formula C4H10ClNOS It is a derivative of thiomorpholine, a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride typically involves the oxidation of thiomorpholine derivatives. One common method is the oxidation of thiomorpholine with hydrogen peroxide or peracids to form the corresponding N-oxide. The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent thiomorpholine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Thiomorpholine: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an oxidizing agent, modifying the redox state of biological molecules. It may also interact with sulfur-containing enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine N-oxide: A closely related compound with similar chemical properties.
Sulfoxides and sulfones: Compounds with similar oxidation states and reactivity.
Other heterocyclic N-oxides: Compounds with nitrogen-oxygen bonds in heterocyclic structures.
Uniqueness
1-(Methylimino)-1l6-thiomorpholine 1-oxide hydrochloride is unique due to its specific structure, which combines a thiomorpholine ring with an N-oxide and a methylimino group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C5H13ClN2OS |
|---|---|
Poids moléculaire |
184.69 g/mol |
Nom IUPAC |
1-methylimino-1,4-thiazinane 1-oxide;hydrochloride |
InChI |
InChI=1S/C5H12N2OS.ClH/c1-6-9(8)4-2-7-3-5-9;/h7H,2-5H2,1H3;1H |
Clé InChI |
QZJOAPCMIMLURW-UHFFFAOYSA-N |
SMILES canonique |
CN=S1(=O)CCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15204545.png)






![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)


